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molecular formula C15H20BrN B8655456 (6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-yl)-cyclopentyl-amine

(6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-yl)-cyclopentyl-amine

Cat. No. B8655456
M. Wt: 294.23 g/mol
InChI Key: QMRFFUGITXIMGX-UHFFFAOYSA-N
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Patent
US07902191B2

Procedure details

Charged 50 mL round bottomed flask with 6-bromo-2-tetralone (0.750 g., 3.33 mmoles., 1.0 eq.), cylcopentylamine (0.567 g., 0.648 mL., 6.66 mmoles., 2.0 eq.) and catalytic amount of tosic acid. Fitted flask with a Dean-Stark trap and heated reaction mixture overnight at 155° C. The next day, removed remaining solvent from reaction mixture using reduced pressure. Added 25 mL of methanol and placed reaction mixture on an ice bath. Added sodium borohydride (0.630 g, 16.6 mmoles, 5.0 eq.). Removed ice bath and allowed to stir for several hours. Partitioned reaction mixture between ethyl acetate and 1.0 N HCl aqueous solution. Extracted organic layer two times more with 1.0 N HCl solution. Combined acidic extractions and basified with 5.0 N NaOH. Extracted basic aqueous with methylene chloride three times. Combined organic extracts and dried over Na2SO4. Removed solvents using reduced pressure to obtain 0.429 g. (crude yield=43%). Purified using a reverse phase column and acetonitrile:TFA buffer solvent gradient. Collected TFA salt of 6-bromo-1,2,3,4-tetrahydro-naphthalen-2-yl)-cyclopentyl-amine. Partitioned the product between methylene chloride and 2.0N sodium carbonate solution. Washed organic layer with 2.0N sodium carbonate a second time and then with brine. Dried organic layer over sodium sulfate and removed solvent via reduced pressure to obtain 0.324 g. (yield=33%). Mass spectrum (APCI): 294 (M++1).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.648 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[CH:13]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14]1.CC1C=CC(S(O)(=O)=O)=CC=1.[BH4-].[Na+].Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH:18][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:6][CH2:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
0.648 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fitted flask with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reaction mixture overnight at 155° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The next day, removed
CUSTOM
Type
CUSTOM
Details
from reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction mixture on an ice bath
CUSTOM
Type
CUSTOM
Details
Removed ice bath and allowed
CUSTOM
Type
CUSTOM
Details
Partitioned
CUSTOM
Type
CUSTOM
Details
reaction mixture between ethyl acetate and 1.0 N HCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
Combined acidic extractions
EXTRACTION
Type
EXTRACTION
Details
Extracted basic aqueous with methylene chloride three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to obtain 0.429 g
CUSTOM
Type
CUSTOM
Details
Purified
CUSTOM
Type
CUSTOM
Details
Partitioned the product between methylene chloride and 2.0N sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
Dried organic layer over sodium sulfate and removed solvent via reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 0.324 g

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2CCC(CC2=CC1)NC1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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